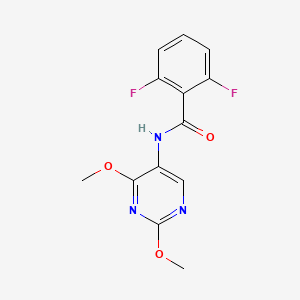
2-(2-Bromophenyl)-2-oxoethyl 2-fluoropyridine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Bromophenyl)-2-oxoethyl 2-fluoropyridine-4-carboxylate is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a synthetic organic compound that is widely used in medicinal chemistry, biochemistry, and pharmaceutical research. In
Wirkmechanismus
The mechanism of action of 2-(2-Bromophenyl)-2-oxoethyl 2-fluoropyridine-4-carboxylate involves the inhibition of various enzymes such as GSK-3β, CDK5, and HDACs. GSK-3β is a serine/threonine kinase that plays a crucial role in the regulation of various cellular processes such as glycogen metabolism, cell cycle progression, and gene expression. CDK5 is a proline-directed serine/threonine kinase that is involved in the regulation of neuronal development and synaptic plasticity. HDACs are a family of enzymes that catalyze the removal of acetyl groups from histone proteins, leading to the repression of gene expression. Inhibition of these enzymes by this compound leads to the modulation of various cellular processes, leading to the potential treatment of various diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in vitro and in vivo. It has been found to exhibit potent inhibitory activity against GSK-3β, CDK5, and HDACs, leading to the modulation of various cellular processes. Inhibition of GSK-3β has been implicated in the treatment of various diseases such as Alzheimer's disease, bipolar disorder, and diabetes. Inhibition of CDK5 has been implicated in the treatment of various neurodegenerative disorders such as Alzheimer's disease, Parkinson's disease, and Huntington's disease. Inhibition of HDACs has been implicated in the treatment of various cancers such as breast cancer, lung cancer, and colon cancer.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(2-Bromophenyl)-2-oxoethyl 2-fluoropyridine-4-carboxylate in lab experiments include its potent inhibitory activity against various enzymes, its synthetic accessibility, and its potential applications in various fields such as medicinal chemistry and drug discovery. The limitations of using this compound in lab experiments include its potential toxicity, its limited solubility in aqueous solutions, and its potential adverse effects on cellular processes.
Zukünftige Richtungen
The future directions of research on 2-(2-Bromophenyl)-2-oxoethyl 2-fluoropyridine-4-carboxylate include the development of more potent and selective inhibitors of various enzymes such as GSK-3β, CDK5, and HDACs. The development of these inhibitors could lead to the potential treatment of various diseases such as cancer, neurodegenerative disorders, and inflammatory diseases. Another future direction of research on this compound includes the elucidation of its mechanism of action at the molecular level. This could lead to a better understanding of the cellular processes that are modulated by this compound and could lead to the development of more effective treatments for various diseases.
Synthesemethoden
The synthesis of 2-(2-Bromophenyl)-2-oxoethyl 2-fluoropyridine-4-carboxylate involves the reaction of 2-bromo-2-phenylacetic acid with 2-fluoropyridine-4-carboxylic acid in the presence of a suitable coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction takes place in an organic solvent such as dichloromethane or tetrahydrofuran (THF) at room temperature or under reflux conditions. The resulting product is purified by column chromatography or recrystallization to obtain the pure compound.
Wissenschaftliche Forschungsanwendungen
2-(2-Bromophenyl)-2-oxoethyl 2-fluoropyridine-4-carboxylate has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been found to exhibit potent inhibitory activity against various enzymes such as glycogen synthase kinase-3β (GSK-3β), cyclin-dependent kinase 5 (CDK5), and histone deacetylases (HDACs). These enzymes are involved in the regulation of various cellular processes such as cell cycle progression, gene expression, and apoptosis. Inhibition of these enzymes has been implicated in the treatment of various diseases such as cancer, neurodegenerative disorders, and inflammatory diseases.
Eigenschaften
IUPAC Name |
[2-(2-bromophenyl)-2-oxoethyl] 2-fluoropyridine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrFNO3/c15-11-4-2-1-3-10(11)12(18)8-20-14(19)9-5-6-17-13(16)7-9/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFRUUJAATAEYQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)COC(=O)C2=CC(=NC=C2)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![cyclohex-3-en-1-yl(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2722324.png)
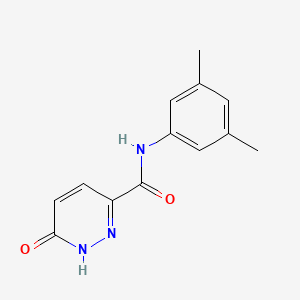
![(3E)-3-[(3-methylphenyl)methoxyimino]-1-phenylindol-2-one](/img/structure/B2722326.png)
![N-(3-cyanophenyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2722328.png)

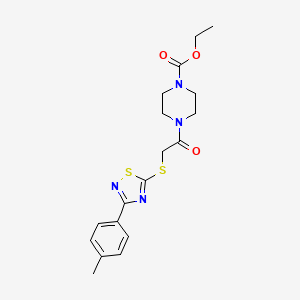
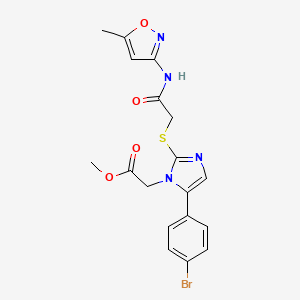
![4-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine](/img/structure/B2722337.png)
![1-(3-(benzo[d][1,3]dioxol-5-yl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B2722339.png)
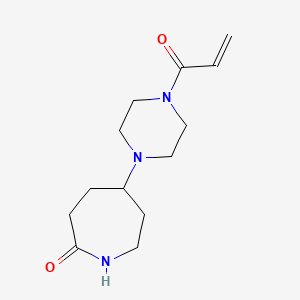
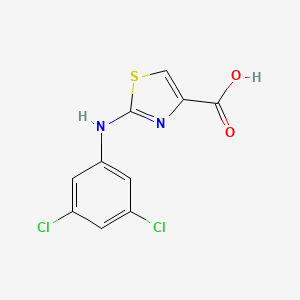
![6-tert-Butyl 2-ethyl 7,8-dihydropyrrolo[3,2-e]indole-2,6(3H)-dicarboxylate](/img/structure/B2722344.png)
